molecular formula C10H12ClNOS B14070432 1-(2-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one

1-(2-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14070432
M. Wt: 229.73 g/mol
InChI Key: NOCOTIUCXNQUKF-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 2-aminothiazole derivative, with a chlorinated ketone under acidic conditions.

    Substitution Reactions: The next step involves introducing the amino and methylthio groups onto the aromatic ring. This can be done through nucleophilic substitution reactions using appropriate reagents like methylthiol and ammonia.

    Final Assembly: The final step involves the chlorination of the propanone moiety, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(2-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum.

Scientific Research Applications

1-(2-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its thiazole ring structure is known to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: Researchers investigate its effects on cellular processes, including enzyme inhibition and receptor binding. It is used in studies related to oxidative stress and inflammation.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules. It is also explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, affecting cellular responses.

Comparison with Similar Compounds

1-(2-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties and used as a building block in drug synthesis.

    4-Methylthio-2-aminothiazole: Similar in structure but with different substitution patterns, leading to variations in biological activity.

    1-(2-Amino-4-(methylthio)phenyl)-2-chloropropan-2-one: A closely related compound with a different position of the chlorine atom, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(2-amino-4-methylsulfanylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C10H12ClNOS/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,12H2,1-2H3

InChI Key

NOCOTIUCXNQUKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC)N)Cl

Origin of Product

United States

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